Acetylcholine bromide Acetylcholine bromide Acetylcholine bromide is the bromide salt of acetylcholine. It is a quaternary ammonium salt and a bromide salt. It contains an acetylcholine.
A neurotransmitter found at neuromuscular junctions, autonomic ganglia, parasympathetic effector junctions, a subset of sympathetic effector junctions, and at many sites in the central nervous system.
Brand Name: Vulcanchem
CAS No.: 66-23-9
VCID: VC0517000
InChI: InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
SMILES: CC(=O)OCC[N+](C)(C)C.[Br-]
Molecular Formula: C7H16BrNO2
Molecular Weight: 226.11 g/mol

Acetylcholine bromide

CAS No.: 66-23-9

Cat. No.: VC0517000

Molecular Formula: C7H16BrNO2

Molecular Weight: 226.11 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Acetylcholine bromide - 66-23-9

Specification

CAS No. 66-23-9
Molecular Formula C7H16BrNO2
Molecular Weight 226.11 g/mol
IUPAC Name 2-acetyloxyethyl(trimethyl)azanium;bromide
Standard InChI InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1
Standard InChI Key ZEHGKSPCAMLJDC-UHFFFAOYSA-M
SMILES CC(=O)OCC[N+](C)(C)C.[Br-]
Canonical SMILES CC(=O)OCC[N+](C)(C)C.[Br-]
Appearance Solid powder

Introduction

Chemical Structure and Conformational Properties

Molecular Characteristics

Acetylcholine bromide consists of an acetylcholine molecule paired with a bromide ion. The acetylcholine moiety contains a trimethylammonium group linked via an ethyl chain to an acetylated oxygen atom. Key structural features include:

PropertyValue
Molecular FormulaC7H16NO2Br\text{C}_7\text{H}_{16}\text{NO}_2\cdot\text{Br}
Molecular Weight226.111 g/mol
StereochemistryAchiral
SMILES[Br-].CC(=O)OCCN+(C)C
InChI KeyZEHGKSPCAMLJDC-UHFFFAOYSA-M

Deuterated Derivatives

Deuterated analogs, such as acetylcholine-D16 bromide (C7H16NO2Br\text{C}_7\text{H}_{16}\text{NO}_2\cdot\text{Br} with 16 deuterium atoms), are employed in metabolic tracing and pharmacokinetic studies. The isotopic substitution occurs at the methyl groups of the trimethylammonium moiety and the acetyl group, yielding a molecular weight of 242.21 g/mol . These derivatives retain pharmacological activity while providing distinct spectral signatures for analytical detection .

Synthesis and Industrial Production

Green Chemistry Innovations

Pharmacological Mechanisms and Targets

Cholinergic Receptor Interactions

Acetylcholine bromide acts as an agonist at both nicotinic (nAChR) and muscarinic (mAChR) receptors. Key targets include:

Receptor TypeSubtypeRoleSource
nAChRα4β2Cognitive function, addiction
mAChRM3Smooth muscle contraction

In the central nervous system, it modulates synaptic plasticity and neuronal excitability, impacting memory and learning . Peripheral effects include neuromuscular junction activation and vagus nerve stimulation, which regulate heart rate and gastrointestinal motility .

Enzymatic Degradation

The compound is hydrolyzed by acetylcholinesterase (AChE) into choline and acetic acid, with a half-life of approximately 2 minutes in vivo . This rapid metabolism necessitates localized administration in clinical settings, such as direct intraocular injection during cataract surgery .

HazardSymptom/Effect
Skin contactSevere burns, necrosis
InhalationPulmonary edema, coughing
Chronic exposureBronchitis, dermatitis

These risks necessitate stringent handling protocols, including personal protective equipment (PPE) and ventilation controls .

Recent Research and Future Directions

Structural Studies

Advanced crystallographic techniques have resolved conformational dynamics in solution versus crystalline states, informing drug design for Alzheimer’s disease and myasthenia gravis . Deuterated variants enable precise tracking of receptor-binding kinetics .

Sustainable Synthesis

The shift toward aqueous reaction media and non-toxic bases exemplifies the pharmaceutical industry’s commitment to green chemistry . Future work may explore enzymatic catalysis or flow chemistry to further enhance efficiency.

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